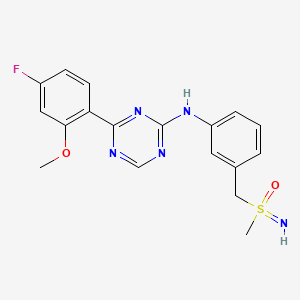

AZD3676

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AZD3676 is a novel dual antagonist of serotonin 5-HT1A and 5-HT1B receptor.

Wissenschaftliche Forschungsanwendungen

Database Research Infrastructure

The Arizona Database Laboratory (AZDBLab) serves as a dedicated DBMS-oriented research infrastructure, facilitating database researchers in conducting large-scale empirical studies across multiple DBMSes. It provides capabilities to test hypotheses on query optimizer behavior and supports large-scale experiments involving thousands or millions of queries on different DBMSes. Additionally, AZDBLab assists in the automatic analysis of these queries. This innovative infrastructure significantly contributes to the scientific approach in the database field, enhancing understanding and leading to better-engineered designs of database systems (Suh, Snodgrass, & Zhang, 2014).

Scientific Software Frameworks

Scientific research applications, particularly in the domain of grid computing, have recognized the importance of improving programming productivity. Unlike commercial software that often utilizes toolkits and frameworks, scientific software has traditionally been developed from scratch, leading to complexity and maintenance challenges. Recent advancements include the emergence of scientific software frameworks, which not only facilitate the grid-enabling of existing applications but also assist in developing new applications from scratch. This paradigm shift contributes to a more efficient and structured approach to scientific software development (Appelbe, Moresi, Quenette, & Simter, 2007).

Technology in Service Science

The significant growth in services has led to the identification of global, interdisciplinary research priorities focused on the science of service. The Arizona State University’s Center for Services Leadership spearheaded an 18-month effort, engaging academics and business executives to develop these priorities. This collaborative process pinpointed ten overarching research priorities in service science, addressing various aspects from service infusion and growth to leveraging technology to advance service. These priorities aim to enhance understanding of service and generate new knowledge to tackle contemporary opportunities and challenges (Ostrom et al., 2010).

Scientific Workflow Management

The Taverna Workbench and the myExperiment social website are prominent examples of systems designed to empower scientists by allowing them to automate routine activities through writing workflows and scripts. These systems encapsulate elements of the scientific method that can be shared among researchers, enhancing collaborative science and contributing to the digital evolution of scientific research (D. D. Roure & Goble, 2009).

Big Data in Scientific Research

The application and usage of big data in scientific research have become increasingly prominent. The ability to generate vast amounts of data from a single experiment and perform complex analytics on the outcomes has revolutionized scientific research. Notable instances like the discovery of the Higgs boson particle exemplify the impactful role of infrastructure technologies in scientific exploration and understanding of the universe (Krishnan, 2020).

Eigenschaften

CAS-Nummer |

1259929-13-9 |

|---|---|

Molekularformel |

C22H26N4O2 |

Molekulargewicht |

378.476 |

IUPAC-Name |

N,N-dimethyl-7-(4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)benzofuran-2-carboxamide |

InChI |

InChI=1S/C22H26N4O2/c1-24(2)22(27)20-16-17-6-5-8-19(21(17)28-20)26-14-12-25(13-15-26)11-9-18-7-3-4-10-23-18/h3-8,10,16H,9,11-15H2,1-2H3 |

InChI-Schlüssel |

MKTRMPIBOZYXTR-UHFFFAOYSA-N |

SMILES |

O=C(C1=CC2=CC=CC(N3CCN(CCC4=NC=CC=C4)CC3)=C2O1)N(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AZD3676; AZD-3676; AZD 3676 |

Herkunft des Produkts |

United States |

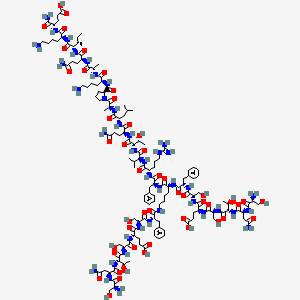

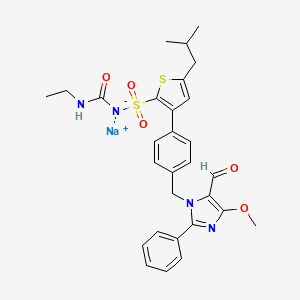

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.